molecular formula C9H8O2 B1345675 5-Vinylbenzo[d][1,3]dioxole CAS No. 7315-32-4

5-Vinylbenzo[d][1,3]dioxole

Cat. No. B1345675
CAS RN: 7315-32-4
M. Wt: 148.16 g/mol
InChI Key: VWAVZAMMNJMAEM-UHFFFAOYSA-N
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Description

5-Vinylbenzo[d][1,3]dioxole, also known as 5-ethenyl-1,3-benzodioxole, is a chemical compound with the molecular formula C9H8O2 . It has a molecular weight of 148.16 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 5-Vinylbenzo[d][1,3]dioxole involves several steps. In one method, the compound was prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) . Another method involved the hydrogenation of 5-vinylbenzo[d][1,3]dioxole with 10% Pd/C in methanol .


Molecular Structure Analysis

The InChI code for 5-Vinylbenzo[d][1,3]dioxole is 1S/C9H8O2/c1-2-7-3-4-8-9(5-7)11-6-10-8/h2-5H,1,6H2 . This indicates that the compound has a vinyl group attached to a benzodioxole ring.


Physical And Chemical Properties Analysis

5-Vinylbenzo[d][1,3]dioxole is a liquid at room temperature . It has a density of 1.17g/cm3 . The compound has a boiling point of 224ºC at 760 mmHg . The flash point of the compound is 95.8ºC .

Scientific Research Applications

1. Synthesis of Antiepileptic Medications

5-Vinylbenzo[d][1,3]dioxole has been utilized in the synthesis of enantiopure antiepileptic medications, specifically (R)-Stiripentol. This process involves cross metathesis with (R)-(+)-4,4-dimethylpent-1-en-3-ol and a novel pathway starting from 3,4-dihydroxycinnamic acid, highlighting its role in medicinal chemistry (El-Behairy & Sundby, 2013).

2. Photocatalytic Applications and Antimicrobial Properties

5-Vinylbenzo[d][1,3]dioxole derivatives have been studied for their photocatalytic applications. A derivative, safrole, was transformed intovarious epoxy derivatives through photochemical oxidation. These derivatives demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting potential applications in medical and health sciences (Khayyat & Al-Zahrani, 2014).

3. Polymer Chemistry

5-Vinylbenzo[d][1,3]dioxole is a key precursor in the synthesis of 2-vinylbenzoic acids, which have widespread applications in polymer chemistry. These acids are generated from alkyl aryl ketones via a palladium-catalyzed ortho-halogen-induced deoxygenative approach. This highlights its importance in the development of novel polymers and materials (Ram et al., 2020).

4. Development of Antioxidants

Research involving derivatives of 5-Vinylbenzo[d][1,3]dioxole has also extended into the field of antioxidants. For example, studies have focused on the synthesis and characterization of compounds like 2,3-dihydrobenzo[b]selenophene-5-ol antioxidants, which exhibit potential for medical and therapeutic applications due to their ability to inhibit peroxidation processes (Kumar et al., 2007).

5. Synthesis of Cancer-Fighting Compounds

Compounds derived from 5-Vinylbenzo[d][1,3]dioxole have been synthesized and evaluated for their anti-cancer activities. Some of these compounds have shown potent effects against a range of human cancer cell lines, demonstrating the potential of 5-Vinylbenzo[d][1,3]dioxole derivatives in cancer treatment and drug development (Madadi et al., 2016).

Safety And Hazards

5-Vinylbenzo[d][1,3]dioxole is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-ethenyl-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-2-7-3-4-8-9(5-7)11-6-10-8/h2-5H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAVZAMMNJMAEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30223407
Record name 1,3-Benzodioxole, 5-ethenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Vinylbenzo[d][1,3]dioxole

CAS RN

7315-32-4
Record name 1,3-Benzodioxole, 5-ethenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007315324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzodioxole, 5-ethenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30223407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Vinyl-1,3-benzodioxole
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Synthesis routes and methods I

Procedure details

t-BuOK (7.77 g, 69.3 mmol) was added portions to a suspension of compound methyltriphenylphosphonium iodide (28.0 g, 68.3 mmol) in dry THF (250 mL) over 10 min at 0° C. The resulting yellow suspension was stirred for 20 min at this temperature. A solution of piperonal (8.0 g, 53.3 mmol) in dry THF (25 mL) was added dropwise to the above suspension and the mixture was stirred for 1 h at 0° C. The reaction mixture was concentrated and the residue was purified by column chromatograph (petroleum ether) to provide compound 5-vinylbenzo[d][1,3]dioxole (7.4 g, 94%) as colorless liquid. 1H-NMR (DMSO-d6): δ 5.09 (d, 1H, J=11.2 Hz), 5.68 (d, 1H, J=18 Hz), 6.00 (s, 2H), 6.63 (1, 1H, J1=11.2 Hz, J2=18 Hz), 6.85 (m, 2H), 7.11 (s, 1H).
Quantity
7.77 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred suspension of (methyl)triphenylphosphonium bromide (17.1 g, 48 mmol) and potassium carbonate (6.63 g, 48 mmol) in THF (200 ml) were added piperonal (6.0 g, 40 mmol) and 18-crown-6 (120 mg, 0.46 mmol). The mixture was heated to reflux under nitrogen and refluxed for 36 hours. The reaction mixture was cooled to room temperature, filtered and the filtrate evaporated to dryness at 15° C. The resulting solid was stirred in 100 ml cold diethylether to dissolve the desired product, then filtered to remove inorganic salts, and the filtrate evaporated at 15° C. This process was repeated a second time. The product was filtered through 60 g basic alumina (pentane/ether, 24/l) and the solvent removed as before to give 5.36 g (89%) of the liquid styrene. NMR (CDCl3)δ6.89 (1H, singlet), 6.70-6.74 (2H, 2 overlapping singlets), 6.43-6.7 (1H, partially obscured doublet), 5.84 (2H, singlet), 5.50 (1H, doublet), 5.06 (1H, doublet).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
120 mg
Type
catalyst
Reaction Step One
Quantity
6.63 g
Type
reactant
Reaction Step Two
Quantity
17.1 g
Type
catalyst
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
MF El-Behairy, E Sundby - Tetrahedron: Asymmetry, 2013 - Elsevier
The enantiopure (ee >99%) antiepileptic (R)-(+)-Stiripentol has been stereoselectively synthesized via cross metathesis of 5-vinylbenzo[d][1,3]dioxole 1 and (R)-(+)-4,4-dimethylpent-1-…
Number of citations: 15 www.sciencedirect.com
Y Yuan, FP Wu, JX Xu, XF Wu - Angewandte Chemie, 2020 - Wiley Online Library
We report here a general four‐component synthetic procedure for the preparation of β‐boryl ketones and β‐boryl vinyl esters. Joint catalyzed by palladium and copper catalysts, …
Number of citations: 49 onlinelibrary.wiley.com
MY Hu, Q He, SJ Fan, ZC Wang, LY Liu, YJ Mu… - Nature …, 2018 - nature.com
Transition-metal-catalyzed alkene hydrosilylation is one of the most important homogeneous catalytic reactions, and the development of methods that use base metals, especially iron, …
Number of citations: 142 www.nature.com
Y Yuan, FP Wu, C Schünemann, J Holz… - Angewandte …, 2020 - Wiley Online Library
Amides are one of the most ubiquitous functional groups in synthetic and medicinal chemistry. Novel and rapid synthesis of amides remains in high demand. In this communication, a …
Number of citations: 40 onlinelibrary.wiley.com
Y Yuan, FP Wu, XF Wu - Chemical Science, 2021 - pubs.rsc.org
The construction of structurally complexed and high-value chemical molecules from simple and readily available feedstocks is a long-standing challenge to chemists. Here, we describe …
Number of citations: 10 pubs.rsc.org
Y Yuan, F Zhao, XF Wu - Chemical Science, 2021 - pubs.rsc.org
Copper-catalyzed enantioselective carbonylation toward α-chiral secondary amides - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04210F Royal Society of Chemistry View …
Number of citations: 18 pubs.rsc.org
R Shi, H Zhang, L Lu, P Gan, Y Sha, H Zhang… - Chemical …, 2015 - pubs.rsc.org
A novel Pd/Cu-catalyzed chemoselective aerobic oxidative N-dealkylation/carbonylation reaction has been developed. Tertiary amines are utilized as a “reservoir” of “active” secondary …
Number of citations: 68 pubs.rsc.org
D Garayalde, K Krüger… - Angewandte Chemie …, 2011 - Wiley Online Library
Golden cascades: Two diastereoselective gold-catalyzed cascade processes in which propargyl acetates react with alkenes or 1, 4-dienes afford highly substituted five-and seven-…
Number of citations: 129 onlinelibrary.wiley.com
X Shi, X Ren, Z Ren, J Li, Y Wang… - European Journal of …, 2014 - Wiley Online Library
A new iron(III)‐catalyzed synthesis of β‐oxo sulfones is described that employs vinylarenes and readily available dimethyl sulfoxide (DMSO) with hydrazine and oxygen as the oxidant. …
Y Zhang, Z Cui, Z Li, ZQ Liu - Organic letters, 2012 - ACS Publications
This work demonstrates a general and efficient method to prepare conjugated dienes by Pd(II)-catalyzed direct olefination of unactivated alkenes with allylic esters and acrylates via …
Number of citations: 76 pubs.acs.org

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